2-(pyridin-3-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(pyridin-3-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is an organic compound that features a pyridine ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-3-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide typically involves the following steps:
Formation of the Pyridine Derivative: The initial step involves the preparation of a pyridine derivative through a series of reactions, such as halogenation and subsequent substitution reactions.
Coupling with Thiophene: The pyridine derivative is then coupled with a thiophene derivative using a coupling reagent like palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions).
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(pyridin-3-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
2-(pyridin-3-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(pyridin-3-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(pyridin-2-yl)-N-((2-(thiophen-2-yl)pyridin-2-yl)methyl)acetamide
- 2-(pyridin-4-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide
- 2-(pyridin-3-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide
Uniqueness
2-(pyridin-3-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is unique due to its specific arrangement of pyridine and thiophene rings, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored functionalities for specific applications.
Properties
IUPAC Name |
2-pyridin-3-yl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c21-16(10-13-4-1-7-18-11-13)20-12-14-5-2-8-19-17(14)15-6-3-9-22-15/h1-9,11H,10,12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYMTJSFMUROGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.